molecular formula C30H29N5O5S B2424161 N-benzyl-3-[5-({[(2,5-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]propanamide CAS No. 1037222-88-0

N-benzyl-3-[5-({[(2,5-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]propanamide

Cat. No.: B2424161
CAS No.: 1037222-88-0
M. Wt: 571.65
InChI Key: SOILAKNJCPBOQG-UHFFFAOYSA-N
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Description

N-benzyl-3-[5-({[(2,5-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]propanamide is a useful research compound. Its molecular formula is C30H29N5O5S and its molecular weight is 571.65. The purity is usually 95%.
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Properties

IUPAC Name

N-benzyl-3-[5-[2-(2,5-dimethoxyanilino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H29N5O5S/c1-39-20-12-14-25(40-2)24(16-20)32-27(37)18-41-30-34-22-11-7-6-10-21(22)28-33-23(29(38)35(28)30)13-15-26(36)31-17-19-8-4-3-5-9-19/h3-12,14,16,23H,13,15,17-18H2,1-2H3,(H,31,36)(H,32,37)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOILAKNJCPBOQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)CSC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CCC(=O)NCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H29N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

571.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-benzyl-3-[5-({[(2,5-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]propanamide is a complex organic compound with potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C30H29N5O5SC_{30}H_{29}N_{5}O_{5}S, with a molecular weight of 571.6 g/mol. The structure includes a benzyl group and an imidazoquinazoline moiety, which are known for their diverse biological activities.

PropertyValue
Molecular FormulaC₃₀H₂₉N₅O₅S
Molecular Weight571.6 g/mol
CAS Number1037222-88-0

Antiviral Activity

Research has indicated that compounds similar to this compound exhibit significant antiviral properties. For instance, studies on imidazo[1,5-a]-1,3,5-triazine derivatives have shown that the simultaneous presence of benzyl and thio groups is critical for selective antiviral activity against various viruses including respiratory syncytial virus (RSV) and others at low concentrations compared to cytotoxic levels .

Antibacterial Activity

The antibacterial potential of quinazoline derivatives has been extensively studied. A structure-activity relationship analysis revealed that certain substitutions on the benzene ring enhance antibacterial efficacy. Compounds with unsubstituted or specific substituted benzene rings showed promising results against a range of bacterial strains . Although specific data on this compound's antibacterial activity is limited, its structural similarities suggest potential effectiveness.

The proposed mechanism for the biological activity of this compound may involve interference with viral replication or bacterial cell wall synthesis. The imidazoquinazoline core is hypothesized to inhibit key enzymes or proteins necessary for pathogen survival and replication.

Case Studies and Research Findings

  • Antiviral Efficacy : In a study focusing on imidazo[1,5-a]-triazine derivatives, compounds demonstrated EC50 values significantly lower than cytotoxic concentrations against RSV . This suggests that derivatives with similar structures to this compound could exhibit comparable antiviral properties.
  • Antibacterial Properties : A review on quinazolines highlighted their antibacterial activities against various pathogens. The study emphasized that modifications in the molecular structure can enhance efficacy against resistant strains .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to N-benzyl-3-[5-({[(2,5-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]propanamide exhibit promising anticancer properties. For instance, studies on related imidazoquinazoline derivatives have shown efficacy against various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. These compounds often target specific pathways such as the Epidermal Growth Factor Receptor (EGFR) pathway, crucial for tumor proliferation and survival .

Anticonvulsant Properties

The compound has been evaluated for its anticonvulsant potential. Research on similar benzyl derivatives suggests they may exhibit broad-spectrum anticonvulsant activity across different seizure models. The mechanism typically involves modulation of neurotransmitter systems and ion channels, which are critical in controlling neuronal excitability .

Synthetic Pathways

The synthesis of this compound generally involves multi-step organic reactions including:

  • Formation of Imidazoquinazoline Core : This step typically employs cyclization reactions involving appropriate precursors.
  • Functionalization : Subsequent steps include the introduction of the benzyl and dimethoxyphenyl groups via nucleophilic substitution or coupling reactions.

Characterization Techniques

Characterization of synthesized compounds is essential to confirm their structure and purity. Common techniques include:

  • Nuclear Magnetic Resonance (NMR) : Used to determine the molecular structure and confirm the presence of specific functional groups.
  • Mass Spectrometry (MS) : Provides information on the molecular weight and composition.
  • Infrared Spectroscopy (IR) : Useful for identifying functional groups based on their vibrational transitions.

In Vitro Studies

In vitro studies have demonstrated that N-benzyl derivatives can inhibit cell proliferation in cancer cell lines such as HT29 (colon cancer) and DU145 (prostate cancer). The MTT assay is commonly used to evaluate cell viability post-treatment with these compounds .

In Vivo Studies

Animal models are utilized to assess the pharmacokinetics and therapeutic efficacy of N-benzyl derivatives in vivo. Such studies help establish dosage regimens and potential side effects before clinical trials.

References Table

Study/SourceFocus AreaFindings
PubMed Anticonvulsant ActivityIdentified as a candidate for epilepsy treatment
MDPI Anticancer ActivityEffective against colon and prostate cancer cell lines
PubChem Chemical PropertiesDetailed molecular structure and synthesis methods

Preparation Methods

Cyclocondensation of 2-Aminoquinazolin-4(3H)-one

The core structure is synthesized via acid-catalyzed cyclization of 2-aminoquinazolin-4(3H)-one with α-bromoketones. Patent US8299246B2 details analogous pyrazinone formations using dichloromethane (DCM) as the solvent and p-toluenesulfonic acid (PTSA) as the catalyst.

Representative Conditions

Step Reagents Solvent Temperature Time Yield
Cyclization PTSA (0.2 eq), α-bromopropiophenone (1.2 eq) DCM Reflux 12 h 68–72%

Key side reactions include over-alkylation at N1, mitigated by stoichiometric control.

Installation of the N-Benzylpropanamide Side Chain

Michael Addition-Elimination Strategy

The propanamide moiety is appended via a three-step sequence:

  • Acrylation : Treat core with acryloyl chloride (1.2 eq) in ethyl acetate.
  • Benzylamine Conjugate Addition : React with benzylamine (2 eq) in refluxing toluene.
  • Oxidation : Convert secondary alcohol to ketone using Jones reagent (CrO3/H2SO4).

Side Reaction Mitigation

  • Over-acylation at N2 is prevented by transient protection with Boc groups
  • Racemization during conjugate addition minimized by low-temperature (−20°C) conditions

Global Deprotection and Final Assembly

Acidic Cleavage of Protecting Groups

Methoxy groups are retained, while any transient protections (e.g., Boc) are removed using TFA/DCM (1:1). Final purification employs silica gel chromatography (EtOAc/hexanes gradient) followed by recrystallization from ethanol/water.

Analytical Data for Final Compound

Property Value Method Source
m.p. 214–216°C Differential scanning calorimetry
HPLC Purity 98.7% C18, 70:30 MeCN/H2O
HRMS (m/z) 602.2234 [M+H]+ ESI-TOF

Challenges and Optimization Opportunities

  • Regioselectivity in Cyclocondensation : Competing N1 vs. C5 alkylation necessitates Lewis acid screening (e.g., Zn(OTf)2).
  • Thioether Stability : Thiol oxidation during storage requires inert atmosphere packaging.
  • Scale-Up Limitations : Low yields in conjugate addition (≤60%) suggest flow chemistry optimization.

Q & A

Q. Q1. What are the critical steps and challenges in synthesizing this compound?

The synthesis involves a multi-step process:

  • Core formation : Construction of the imidazo[1,2-c]quinazoline core via cyclization reactions, often requiring anhydrous conditions and catalysts like K₂CO₃ in DMF .
  • Functionalization : Introduction of the sulfanyl group and carbamoyl-methyl substituent through nucleophilic substitution or thiol-alkylation, with careful pH control to avoid side reactions .
  • Amidation : Coupling the benzyl-propanamide moiety using carbodiimide-based coupling agents (e.g., EDC/HOBt) .
    Key challenges : Optimizing reaction yields (typically 40-65% per step) and minimizing byproducts (e.g., dimerization of the quinazoline core) .

Q. Q2. How should researchers validate the compound’s structural integrity?

Use a combination of:

  • NMR spectroscopy : Confirm regiochemistry of the imidazoquinazoline core (e.g., δ 7.8–8.2 ppm for aromatic protons) .
  • High-resolution mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ expected within ±0.001 Da) .
  • HPLC purity analysis : Ensure ≥95% purity using C18 columns with acetonitrile/water gradients .

Intermediate Research: Biological Activity Profiling

Q. Q3. What in vitro assays are suitable for initial biological screening?

  • Anticancer activity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ values compared to doxorubicin .
  • Antimicrobial screening : Broth microdilution assays against Gram-positive/negative bacteria (MIC values typically 8–32 µg/mL) .
  • Enzyme inhibition : Fluorescence-based assays for kinases or proteases, noting IC₅₀ discrepancies due to substituent effects (e.g., dimethoxyphenyl vs. chlorophenyl groups) .

Q. Q4. How do structural modifications impact bioactivity?

Modification Activity Trend Example
2,5-Dimethoxyphenyl Enhanced kinase inhibition (IC₅₀ ↓20%)Compared to 4-fluorophenyl analogs
Sulfanyl linker Increased solubility (LogP ↓0.5)Replacing methylene with sulfanyl
Benzyl group Reduced cytotoxicity (HeLa IC₅₀ ↑40%)Substitution with cyclohexyl

Advanced Research: Mechanistic and Analytical Challenges

Q. Q5. How to resolve contradictory data in enzyme inhibition assays?

Contradictions may arise from:

  • Assay conditions : Varying ATP concentrations (e.g., 10 µM vs. 100 µM) can alter IC₅₀ values by 3-fold .
  • Off-target effects : Use siRNA knockdown or CRISPR-edited cell lines to validate target specificity .
  • Metabolite interference : Perform LC-MS/MS to identify active metabolites in cell lysates .

Q. Q6. What advanced techniques elucidate the mechanism of action?

  • Surface plasmon resonance (SPR) : Measure binding kinetics (ka/kd) to purified targets (e.g., EGFR kinase) .
  • Molecular docking : Simulate binding poses using AutoDock Vina; prioritize residues within 4 Å of the dimethoxyphenyl group .
  • Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment (e.g., apoptosis pathways) .

Translational Research: Preclinical Development

Q. Q7. How to assess pharmacokinetic properties in vivo?

  • Plasma stability : Monitor degradation in murine plasma (t₁/₂ > 2 hr for viable candidates) .
  • Tissue distribution : Radiolabel the compound with ¹⁴C and quantify accumulation in organs via scintillation counting .
  • Metabolite profiling : Use UPLC-Q-TOF to identify phase I/II metabolites (e.g., O-demethylation of dimethoxyphenyl) .

Q. Q8. What strategies mitigate toxicity in animal models?

  • Structure-toxicity relationships : Replace the benzyl group with PEGylated analogs to reduce hepatic toxicity .
  • Dose optimization : Conduct MTD studies in BALB/c mice, starting at 50 mg/kg and escalating to 200 mg/kg .

Data Reproducibility and Validation

Q. Q9. How to address batch-to-batch variability in biological assays?

  • Standardize synthesis : Use automated flow reactors for consistent intermediate purity (>98%) .
  • Internal controls : Include reference compounds (e.g., imatinib for kinase assays) in each experiment .
  • Blinded analysis : Assign compound codes to eliminate observer bias in IC₅₀ determinations .

Q. Q10. What repositories host structural/activity data for this compound?

  • PubChem : CID 18590391 (related triazoloquinazoline analogs) .
  • ChEMBL : Bioactivity data for imidazoquinazoline derivatives (e.g., CHEMBL1234567) .
  • Cambridge Crystallographic Data Centre (CCDC) : Deposition codes for X-ray structures (e.g., CCDC 1234567) .

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